N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine
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Overview
Description
N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H21N3. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and two amine groups. It is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine typically involves the reaction of N-methylpyrrolidine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The starting materials are fed into the reactor continuously, and the product is collected at the outlet. The reaction conditions are optimized to maximize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild heating.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pyrrolidine ring and amine groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
N-Methylethylenediamine: Similar structure but lacks the pyrrolidine ring.
N,N-Dimethylethylenediamine: Contains two methyl groups on the ethylenediamine backbone.
N-Methylpyrrolidine: Contains the pyrrolidine ring but lacks the ethylenediamine backbone.
Uniqueness
N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine is unique due to the presence of both the pyrrolidine ring and the ethylenediamine backbone. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its similar compounds.
Properties
IUPAC Name |
N'-methyl-N'-[(1-methylpyrrolidin-2-yl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11(7-5-10)8-9-4-3-6-12(9)2/h9H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUFFUXVRXDCBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN(C)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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